Estragole-d4
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Overview
Description
Estragole-d4, also known as 4-Allylanisole-d4, is a deuterated form of estragole. It is a phenylpropene, a natural organic compound, and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Estragole-d4 is synthesized by incorporating deuterium into the estragole molecule. The process involves the deuteration of S-Phenyl-d5-mercapturic acid. This deuteration is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Estragole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where the allyl group or the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include potassium hydroxide for conversion to anethole and other specific reagents depending on the desired product . The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
Estragole-d4 has several scientific research applications:
Pharmacokinetics and Metabolic Profiling: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable in pharmacokinetic studies.
Neuroscience: Studies have shown that this compound can affect neuronal excitability by inhibiting sodium channels.
Toxicology: Research has been conducted on the genotoxicity and carcinogenicity of estragole, including its deuterated form.
Pharmacology: This compound has been studied for its antinociceptive effects, particularly in its β-cyclodextrin inclusion complex.
Mechanism of Action
The mechanism of action of estragole-d4 involves its interaction with molecular targets such as sodium channels. It inhibits neuronal excitability by directly blocking these channels . Additionally, this compound can form DNA adducts after bioactivation, leading to potential genotoxic effects .
Comparison with Similar Compounds
Estragole-d4 is similar to other phenylpropenes such as anethole and methyl chavicol. its deuterium labeling makes it unique for specific research applications. The deuterium atoms provide a distinct advantage in studies requiring precise tracking and quantitation . Similar compounds include:
Anethole: An isomer of estragole, differing in the location of the double bond.
Methyl Chavicol: Another isomer with a similar structure but different functional properties.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D |
InChI Key |
ZFMSMUAANRJZFM-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.